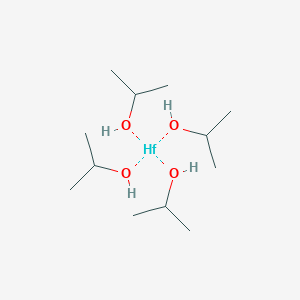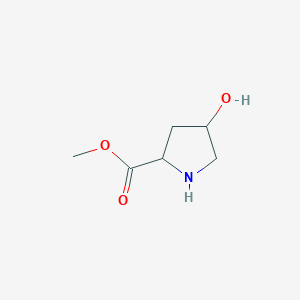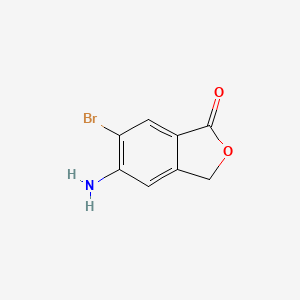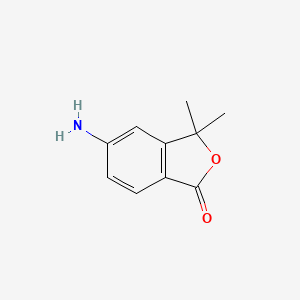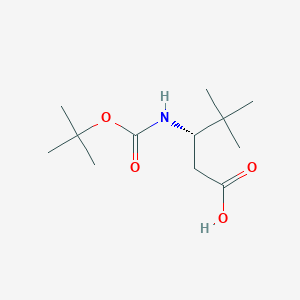
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
Übersicht
Beschreibung
“(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to the amine using a precursor called Di-tert-butyl decarbonate . The first part of the reaction is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Molecular Structure Analysis
The molecular formula of a similar compound, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid”, is C9H17NO4, and its molecular weight is 203.24 . The compound is solid at 20 degrees Celsius .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .
Physical And Chemical Properties Analysis
A similar compound, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid”, is solid at 20 degrees Celsius . Its molecular formula is C9H17NO4, and its molecular weight is 203.24 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Peptide Synthesis
This compound is widely used in organic synthesis, particularly in the protection of amines during the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a crucial amine protecting group due to its stability and ease of removal under mild acidic conditions, without causing racemization of chiral centers. This property makes it invaluable in the synthesis of complex peptides and multifunctional molecules. For instance, Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the significance of the Boc group in synthesizing N-Boc-protected amino acids for peptide synthesis applications (Heydari et al., 2007).
Development of Pharmacophores
The compound has been explored for its potential in creating new pharmacophores. Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid through asymmetric hydrogenation, demonstrating its application in the development of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Synthesis of Functionalized Amino Acid Derivatives
The versatility of "(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid" extends to the synthesis of functionalized amino acid derivatives. Kumar et al. (2009) developed a series of functionalized amino acid derivatives for evaluating their cytotoxicity against human cancer cell lines, showcasing the utility of this compound in medicinal chemistry and drug design (Kumar et al., 2009).
Polymer Synthesis
Its applications are not limited to small molecule synthesis but also extend to the synthesis of polymers. Sutthasupa et al. (2007) employed amino acid-derived norbornene diester derivatives for ring-opening metathesis polymerization, illustrating the use of tert-butoxycarbonyl protected amino acids in polymer chemistry (Sutthasupa et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMHEYOQWPVEZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



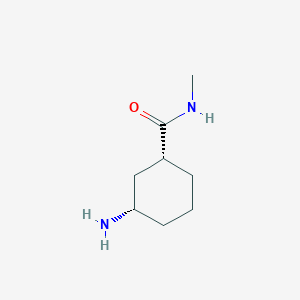

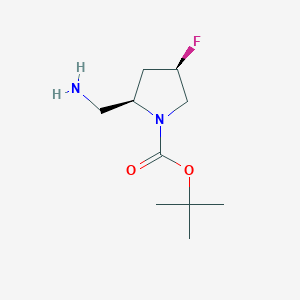
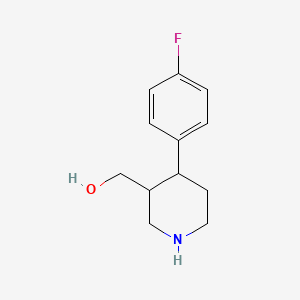
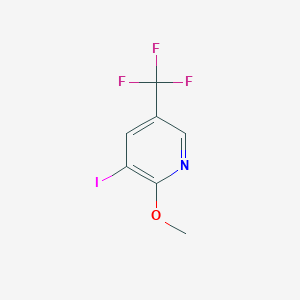

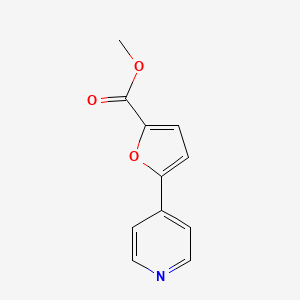

![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)
![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)
